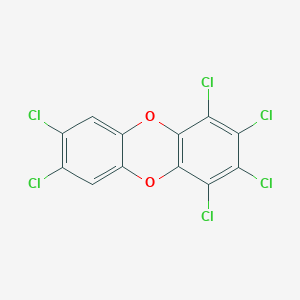

![molecular formula C15H15N3S B131741 3-(1H-苯并咪唑-2-基)-4,5,6,7-四氢-苯并[b]噻吩-2-胺 CAS No. 143361-89-1](/img/structure/B131741.png)

3-(1H-苯并咪唑-2-基)-4,5,6,7-四氢-苯并[b]噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

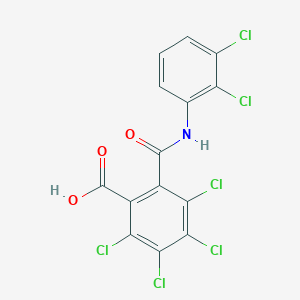

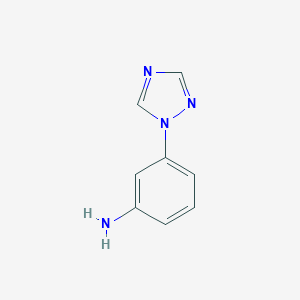

The compound “3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine” is a benzimidazole derivative. Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, can yield 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy are commonly used .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde .科学研究应用

Anticancer Research

The benzimidazole moiety is a prominent pharmacophore in the development of anticancer agents . Its ability to interact with various proteins and enzymes makes it a valuable scaffold for designing compounds that can inhibit cancer cell growth. For instance, benzimidazole derivatives have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines, showing promising results in inhibiting tumor growth .

Antimicrobial Activity

Compounds containing the benzimidazole nucleus have been documented to exhibit a wide range of antimicrobial activities . This includes antibacterial, antifungal, and antiviral properties. The structural complexity of benzimidazole allows for the interaction with microbial enzymes, potentially leading to the development of new antimicrobial drugs.

Enzyme Inhibition

Benzimidazole derivatives are known to act as enzyme inhibitors, which is crucial for the treatment of various diseases . By inhibiting specific enzymes, these compounds can regulate biological pathways that are essential for disease progression, offering a therapeutic approach for conditions such as diabetes and hypertension.

Drug Discovery & Development

The benzimidazole core is a key element in medicinal chemistry, serving as a bioisostere of naturally occurring nucleotides . It’s extensively utilized in drug discovery for synthesizing new drugs with improved efficacy and reduced side effects. The versatility of this compound allows for the creation of a diverse range of drugs targeting different diseases.

Pharmacological Studies

Benzimidazole derivatives are involved in various pharmacological studies due to their broad spectrum of biological activities . These activities include anti-inflammatory, antitumor, antidiabetic, anti-allergic, and antipyretic properties. Such studies are essential for understanding the mechanisms of action and therapeutic potential of these compounds.

Chemical Biology

In chemical biology, benzimidazole-based compounds are used as molecular probes to study biological systems . They can help in understanding the interaction between small molecules and biological targets, which is fundamental for the development of new therapeutic strategies.

Material Science

The unique structure of benzimidazole derivatives makes them suitable for applications in material science . They can be used in the design of organic semiconductors, photovoltaic materials, and other advanced materials due to their electronic properties.

Agricultural Chemistry

In the field of agricultural chemistry, benzimidazole compounds have been explored for their potential use as pesticides and fungicides . Their ability to disrupt the life cycle of pests and fungi can lead to the development of new, more effective agricultural chemicals.

未来方向

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the future directions for “3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug discovery.

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-14-13(9-5-1-4-8-12(9)19-14)15-17-10-6-2-3-7-11(10)18-15/h2-3,6-7H,1,4-5,8,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDRCOPDWFLKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367863 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine | |

CAS RN |

143361-89-1 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

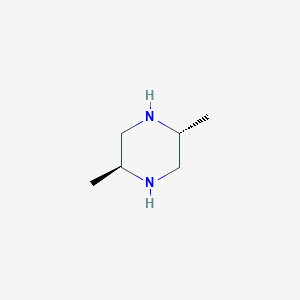

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

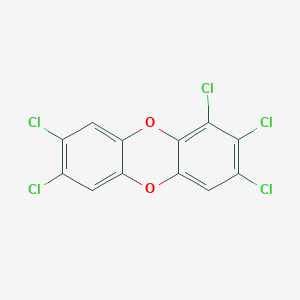

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)

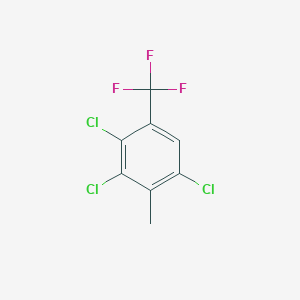

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)